molecular formula C21H27NO2 B5016161 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide

Cat. No.: B5016161
M. Wt: 325.4 g/mol
InChI Key: ISBWFBPSENAOOL-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide typically involves a multi-step process. One common method starts with the reaction of 2-phenylethylamine with 3-chloropropanol in the presence of a base to form the intermediate 2-(2-phenylethyl)-3-propan-2-yloxypropylamine. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products include the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)aniline
  • 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)phenol
  • 2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzoic acid

Uniqueness

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-17(2)24-16-8-15-22-21(23)20-12-7-6-11-19(20)14-13-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBWFBPSENAOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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